(Hydroxyimino)(4-iodophenyl)methane
Overview
Description
Chemical compounds are usually described by their molecular formula, structure, and physical properties such as melting point, boiling point, color, etc . The compound you mentioned likely contains a hydroxyimino group (which consists of an oxygen, a nitrogen, and a hydrogen atom) and a 4-iodophenyl group (which is a phenyl group with an iodine atom attached to the fourth carbon atom).
Synthesis Analysis
The synthesis of a compound typically involves a series of chemical reactions, with each step being carefully controlled to ensure the desired product is obtained . The synthesis of “(Hydroxyimino)(4-iodophenyl)methane” would likely involve the reaction of a suitable phenyl compound with a hydroxyimino compound.Molecular Structure Analysis
The molecular structure of a compound is determined by the arrangement of its atoms and the bonds between them . Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves studying the reactions that a compound undergoes . This can include reactions with other compounds under various conditions, as well as decomposition reactions.Physical And Chemical Properties Analysis
The physical properties of a compound include characteristics such as melting point, boiling point, density, and solubility . The chemical properties refer to the compound’s reactivity and the types of chemical reactions it can undergo.Scientific Research Applications
Synthesis and Characterization
Research on compounds similar to (Hydroxyimino)(4-iodophenyl)methane focuses on synthesizing and characterizing new chemical entities with potential applications in various fields. For example, Mutlu and Irez (2008) discussed the synthesis and characterization of new tridentate iminooxime ligands and their Co(III) complexes, highlighting the importance of such compounds in the development of coordination chemistry and potential catalytic applications (Mutlu & Irez, 2008). Although this study does not directly mention this compound, it exemplifies the interest in complex molecules with specific functional groups for advanced material synthesis.
Environmental Impacts and Applications
Regarding environmental impacts and applications, studies like that of Rigby et al. (2008) and Saunois et al. (2016) provide insights into the role of methane and its derivatives in the atmosphere. Rigby et al. (2008) focused on the renewed growth of atmospheric methane, investigating the drivers behind this trend and its implications for climate change (Rigby et al., 2008). Saunois et al. (2016) discussed the global methane budget, underlining the significance of understanding and quantifying methane emissions for climate mitigation efforts (Saunois et al., 2016). These studies highlight the environmental relevance of methane and its derivatives, suggesting areas where compounds like this compound might have indirect applications or implications.
Mechanism of Action
Target of Action
This compound is part of a collection of rare and unique chemicals provided to early discovery researchers
Mode of Action
Oximes in general are known for their ability to reactivate enzymes such as acetylcholinesterase . More research is required to understand the specific interactions of 4-Iodobenzaldehyde oxime with its targets and the resulting changes.
Biochemical Pathways
Oximes are generally involved in various biological and pharmacological applications due to their diverse activities
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-Iodobenzaldehyde oxime, as an oxime derivative, is known to interact with various enzymes and proteins. Oximes are known to display toxic effects on a cellular level, which could be explained beyond action on acetylcholinesterase as their main target
Cellular Effects
They can influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of 4-Iodobenzaldehyde oxime involves its oxime group. Oximes are known to undergo an essentially irreversible process forming the oxime in competition with oxygen, which gives the reversible formation of a hemiketal . This process involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
(NE)-N-[(4-iodophenyl)methylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6INO/c8-7-3-1-6(2-4-7)5-9-10/h1-5,10H/b9-5+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVYLBKHPSREQBQ-WEVVVXLNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=NO)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/O)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34158-75-3 | |
Record name | SYN-4-IODOBENZALDEHYDE OXIME | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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